4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Synthetic Chemistry Medicinal Chemistry Building Block Selection

This compound is a structurally differentiated N-Mannich base featuring a 1,2,4-triazole core linked to a morpholine ring via a critical methylene bridge. Unlike direct-attached analogs (e.g., CAS 1250106-82-1), the 4,5-dimethyl substitution and the spacer impart distinct steric and electronic properties essential for reproducible Mannich derivatization and target engagement. With a molecular weight of 196.25 g/mol, it is an optimal fragment-library candidate for GST inhibition and antifungal hit discovery. Avoid generic substitution—this specific methylene-linked architecture directly governs synthetic outcomes and biological activity. Available in ≥95% purity for non-human research use. Request a quote for bulk or custom synthesis.

Molecular Formula C9H16N4O
Molecular Weight 196.254
CAS No. 1862434-15-8
Cat. No. B2785053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
CAS1862434-15-8
Molecular FormulaC9H16N4O
Molecular Weight196.254
Structural Identifiers
SMILESCC1=NN=C(N1C)CN2CCOCC2
InChIInChI=1S/C9H16N4O/c1-8-10-11-9(12(8)2)7-13-3-5-14-6-4-13/h3-7H2,1-2H3
InChIKeyPGLFAPOVRQWCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (CAS 1862434-15-8): Procurement-Grade Heterocyclic Building Block


4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is a synthetic heterocyclic building block with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . It features a 1,2,4-triazole core linked to a morpholine ring via a methylene bridge, a structural motif common in antifungal and antimicrobial research [1]. Available primarily from chemical suppliers for non-human research use , it serves as a versatile intermediate in the synthesis of biologically active molecules, though its specific bioactivity profile remains largely uncharacterized in peer-reviewed literature [2].

Procurement Risks of 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine: Why In-Class Analogs Are Not Interchangeable


Generic substitution among morpholine-triazole building blocks is not advisable due to the specific N-methyl substitution pattern on the triazole ring, which directly dictates reactivity and biological target engagement. The precise 4,5-dimethyl substitution and the morpholinomethyl linkage at the 3-position create a unique steric and electronic environment that differentiates it from analogs such as 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)morpholine (CAS 1250106-82-1), where the morpholine is attached directly to the triazole core rather than via a methylene spacer . This structural difference alters the compound's flexibility, basicity, and potential for further derivatization in Mannich reactions, as outlined in synthetic protocols [1]. Therefore, replacing it with a closely related analog without empirical validation can lead to divergent synthetic outcomes or biological results.

Quantitative Differentiation Evidence for 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine


Methylene Bridge Confers Structural Distinction from Directly Linked Morpholine-Triazole Analogs

The target compound features a morpholinomethyl group attached via a methylene bridge at the triazole's 3-position, while the closest analog, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)morpholine (CAS 1250106-82-1), has the morpholine ring directly attached to the triazole core . This difference in connectivity is critical for molecular flexibility and synthetic derivatization. The methylene bridge in the target compound serves as a 'spacer' that can alter the compound's conformational freedom and its ability to act as a substrate in further Mannich-type reactions, as described in the general synthesis of N-Mannich bases [1]. Direct quantitative comparison of bioactivity or physical properties between these two specific compounds is not available in the current literature, indicating a critical evidence gap.

Synthetic Chemistry Medicinal Chemistry Building Block Selection

Preliminary GST Inhibition Activity of Morpholine-Triazole Mannich Bases Provides Class-Level Benchmarking

While the target compound itself has not been directly assayed, a series of closely related morpholine-derived N-Mannich bases (compounds 6a-g) were synthesized and screened for glutathione S-transferase (GST) inhibition [1]. These analogs, which share the same morpholinomethyl-1,2,4-triazole scaffold, exhibited Ki values ranging from 2.69 ± 0.421 to 21.58 ± 6.809 µM and IC50 values in the 1.975–2.753 µM range. The highest in silico affinity was observed for compound 6c at -7.7 kcal/mol, outperforming the standard ethacrynic acid [1]. These data establish a class-level benchmark, suggesting the target compound, as a simpler member of this Mannich base family, may possess similar or potentially superior inhibitory properties pending direct testing.

Enzyme Inhibition Glutathione S-Transferase In Vitro Screening

Molecular Weight and Purity Profile Differentiates Target Compound from Piperidine and Pyrrolidine Carbonyl Analogs

The target compound has a molecular weight of 196.25 g/mol and a molecular formula of C9H16N4O . This contrasts with more complex analogs such as 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640977-19-9) and its piperidine carbonyl counterpart, which have higher molecular weights and additional functional groups that alter solubility and binding profiles [1]. The target compound's lower molecular weight and absence of a carbonyl group contribute to a simpler, more fragment-like physicochemical profile, which is often desirable in fragment-based drug discovery (FBDD) for optimizing ligand efficiency. Its minimum purity is typically specified at 95% (HPLC) by suppliers .

Procurement Specification Compound Library Design Physicochemical Properties

Rigorous Antimicrobial and Antioxidant Activity Screening of Triazole-Morpholine Hybrids Establishes Precedent, Not Specificity

Multiple studies on 1,2,4-triazole derivatives containing morpholine moieties have demonstrated good to moderate antimicrobial and antioxidant activities [1]. For example, a series of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles were evaluated for antioxidant activity using non-enzymatic lipid peroxidation assays [2]. While the target compound lacks the thiol group and has a dimethyl substitution pattern, it shares the core morpholinomethyl-triazole scaffold. These studies highlight the scaffold's potential but do not provide specific quantitative data for CAS 1862434-15-8. The absence of direct evidence underscores the compound's status as an unexplored but promising research intermediate.

Antimicrobial Activity Antioxidant Activity Academic Research

Validated Application Scenarios for 4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine in Chemical Research and Procurement


Fragment-Based Drug Discovery (FBDD) Library Design

Given its low molecular weight (196.25 g/mol) and simple heterocyclic structure, this compound is an ideal candidate for inclusion in fragment libraries aimed at identifying novel inhibitors for targets such as glutathione S-transferase (GST). Its structural homology to active Mannich bases [1] suggests it can serve as a core scaffold for hit expansion, where its methylene bridge offers a handle for further synthetic elaboration.

Synthetic Intermediate for Antifungal and Antimicrobial Agent Development

The compound's triazole core is a recognized pharmacophore for antifungal agents [2]. Researchers can utilize it as a key intermediate to synthesize novel antifungal candidates by exploiting the morpholine ring for improved pharmacokinetic properties, building on the class-level antimicrobial activity observed in related compounds [3].

Methodology Development for Mannich-Type Reactions

The compound itself is a representative product of a Mannich reaction between 4,5-dimethyl-1,2,4-triazole and morpholine with formaldehyde [4]. It is suitable for use as a reference standard or starting material in developing new synthetic methodologies for N-Mannich bases, particularly in optimizing reaction conditions for similar triazole substrates.

In Silico and In Vitro Target Profiling in Academic Settings

Academic research groups focusing on enzyme inhibition can leverage this compound for in silico docking studies and subsequent in vitro validation against a panel of enzymes (e.g., GST, as done for analogs [1]). Its commercial availability and defined purity (>=95%) make it a practical, ready-to-use tool for hypothesis-driven biological screening.

Quote Request

Request a Quote for 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.